![molecular formula C14H16N6O B12392345 4-(1-cyclohexyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B12392345.png)

4-(1-cyclohexyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

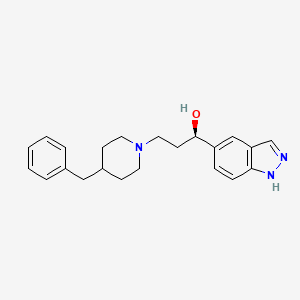

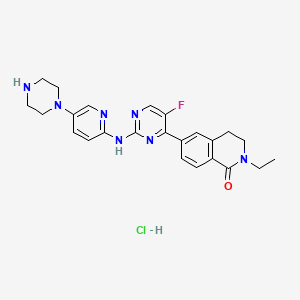

SB-734117 is a human cytomegalovirus replication inhibitor that prevents post-translational modifications of CREB and histone H3 . It has a molecular formula of C14H16N6O and a molecular weight of 284.32 g/mol . This compound is known for its polypharmacology, inhibiting several proteins from the AGC and CMCG kinase groups .

Métodos De Preparación

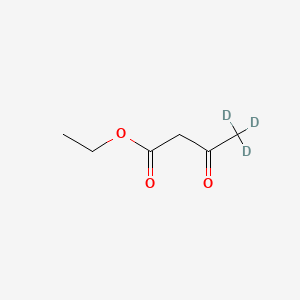

The synthetic routes and reaction conditions for SB-734117 are not extensively detailed in the available literature. it is known that the compound is synthesized and stored as a solid powder at -20°C for up to three years . It is soluble in DMSO at a concentration of 50 mg/mL .

Análisis De Reacciones Químicas

SB-734117 undergoes various chemical reactions, primarily focusing on its role as an inhibitor. It prevents the post-translational modifications of CREB and histone H3, which are crucial for human cytomegalovirus replication . The compound’s reactions are typically studied under conditions that mimic biological environments, using reagents that facilitate these inhibitory processes .

Aplicaciones Científicas De Investigación

SB-734117 has a wide range of scientific research applications:

Mecanismo De Acción

SB-734117 exerts its effects by targeting the regulatory pathways of human cytomegalovirus. It blocks specific post-translational modifications involving CREB and histone H3 . CREB is a cellular transcription factor that regulates gene expression in response to various stimuli, while histone H3 is a core component of the nucleosome, crucial for DNA accessibility and gene expression . By inhibiting these modifications, SB-734117 disrupts the essential host-virus interactions required for the virus’s life cycle .

Comparación Con Compuestos Similares

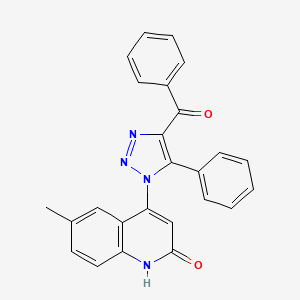

SB-734117 is unique due to its ability to inhibit multiple proteins from the AGC and CMCG kinase groups . Similar compounds include:

GW575808A: A 2,4-diamino pyrimidine that affects pp28 production.

GW874091X: An imidazotriazine with similar inhibitory effects.

GW627512B: A 2-amino oxazole that also impacts viral protein production.

SB-220025-R: An oxindole that inhibits viral replication.

GW795493X: Another compound from the same chemotype as SB-734117.

These compounds share the ability to inhibit viral replication but differ in their specific targets and mechanisms of action.

Propiedades

Fórmula molecular |

C14H16N6O |

|---|---|

Peso molecular |

284.32 g/mol |

Nombre IUPAC |

4-(1-cyclohexylimidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine |

InChI |

InChI=1S/C14H16N6O/c15-13-12(18-21-19-13)14-17-10-8-16-7-6-11(10)20(14)9-4-2-1-3-5-9/h6-9H,1-5H2,(H2,15,19) |

Clave InChI |

JRYCXZUZWFHQPB-UHFFFAOYSA-N |

SMILES canónico |

C1CCC(CC1)N2C3=C(C=NC=C3)N=C2C4=NON=C4N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![11-(3-nitrophenyl)-3,6,7,8,9,11-hexahydro-2H-[1,4]benzodioxino[6,7-b]quinolin-10-one](/img/structure/B12392303.png)

![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]pyrimidin-2-one](/img/structure/B12392325.png)

![(2R)-3-[[(2S)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]disulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12392340.png)